molecular formula C12H26ClN3O2 B11733362 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride

Cat. No.: B11733362
M. Wt: 279.81 g/mol
InChI Key: VWSSKBJUEKFEQX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for the free base form is 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide , denoting a pentanamide backbone substituted at the second carbon with an amino group and at the third carbon with a methyl group. The morpholine ring, connected via an ethyl linker to the amide nitrogen, completes the structure. In its hydrochloride salt form, the compound adopts the name (2S,3S)-2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide dihydrochloride , reflecting the protonation of both the primary amine and the morpholine nitrogen atoms.

Molecular Formula :

  • Free base: $$ \text{C}{12}\text{H}{25}\text{N}3\text{O}2 $$
  • Dihydrochloride salt: $$ \text{C}{12}\text{H}{25}\text{N}3\text{O}2 \cdot 2\text{HCl} $$
    Molecular Weight :
  • Free base: 243.35 g/mol
  • Dihydrochloride salt: 316.3 g/mol

Molecular Architecture: Chiral Centers and Stereoisomerism

The molecule contains two chiral centers at the C2 (amino) and C3 (methyl) positions of the pentanamide chain. The biologically active form, LM11A-31 hydrochloride, adopts the (2S,3S) configuration, as confirmed by stereospecific synthesis and pharmacological studies. The racemic mixture (Rac-LM11A-31) is also documented, though it exhibits reduced receptor binding affinity compared to the enantiopure form.

Key Structural Features :

  • Morpholine Ring : A six-membered heterocycle with one oxygen and four nitrogen atoms, contributing to solubility via hydrogen bonding.
  • Ethyl Linker : Bridges the morpholine and amide groups, allowing conformational flexibility.
  • Pentanamide Backbone : The stereochemical arrangement of the amino and methyl groups dictates spatial interactions with the p75NTR binding pocket.

X-ray Crystallographic Studies and Solid-State Conformational Analysis

While direct X-ray crystallographic data for LM11A-31 hydrochloride remains unpublished, molecular docking and 3D modeling studies provide insights into its binding conformation. Docking simulations into the p75NTR receptor’s Site 1 reveal critical interactions:

  • Ionic bonding between the protonated amine and Asp76/Asp75 residues.
  • Hydrophobic interactions between the methyl group and Pro70.
  • Hydrogen bonding between the morpholine oxygen and Thr123.

Solid-State Properties :

  • Solubility : The dihydrochloride salt exhibits enhanced aqueous solubility (>80 mg/mL in water) compared to the free base (<1 mg/mL).
  • Crystal Packing : Protonation of the amine and morpholine groups likely facilitates ionic interactions, stabilizing the crystal lattice.

Comparative Structural Features: Free Base vs. Hydrochloride Salt

Property Free Base Dihydrochloride Salt
Solubility (Water) <1 mg/mL ≥80 mg/mL
Melting Point Not reported >200°C (decomposes)
Bioactivity Moderate p75NTR affinity Enhanced receptor binding
Stability Prone to oxidation Stabilized by ionic interactions

The hydrochloride form’s protonation enhances both solubility and receptor binding, critical for oral bioavailability and in vivo efficacy.

Properties

Molecular Formula

C12H26ClN3O2

Molecular Weight

279.81 g/mol

IUPAC Name

2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;hydrochloride

InChI

InChI=1S/C12H25N3O2.ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;/h10-11H,3-9,13H2,1-2H3,(H,14,16);1H

InChI Key

VWSSKBJUEKFEQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl

Origin of Product

United States

Preparation Methods

Preparation of (2S,3S)-2-Amino-3-methylpentanoic Acid

The chiral backbone is derived from L-valine or a similar branched-chain amino acid. Enantiomeric purity is critical for biological activity.

Representative Procedure:

  • Starting Material : L-valine is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Protection : The amino group is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of triethylamine (TEA) at 0°C.

  • Activation : The carboxylic acid is activated with ethyl chloroformate and N-methylmorpholine (NMM) at -15°C.

  • Coupling : Reaction with 2-(morpholin-4-yl)ethylamine in dichloromethane (DCM) at room temperature for 12 hours.

  • Deprotection : Boc removal using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours.

  • Salt Formation : Precipitation as the hydrochloride salt by adding 4M HCl in dioxane.

Key Reaction Parameters :

StepReagentSolventTemperatureTimeYield
ProtectionBoc₂O, TEATHF0°C → RT4 hr85%
ActivationClCO₂Et, NMMTHF-15°C30 min-
CouplingMorpholinylethylamineDCMRT12 hr78%
DeprotectionTFADCMRT2 hr92%

Alternative Methods for Amide Bond Formation

Comparative studies of coupling reagents reveal trade-offs between efficiency and side-product formation:

Coupling Reagent Comparison :

ReagentBaseSolventPurity (%)Isolated Yield (%)
HATUDIPEADMF9582
EDCIHOBtDCM8875
DCCNMMTHF9168

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior performance in minimizing racemization during amide coupling.

Purification and Characterization

Chromatographic Purification

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (0.1% TFA in H₂O/MeCN). The target compound typically elutes at 12–14 minutes under these conditions.

Spectroscopic Confirmation

Critical Analytical Data :

  • ¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 8.2 Hz, 1H), 3.68–3.54 (m, 4H), 2.92–2.85 (m, 2H), 2.65–2.58 (m, 4H), 2.11–2.03 (m, 1H), 1.89–1.82 (m, 1H), 1.45 (d, J = 6.8 Hz, 3H).

  • HRMS (ESI+): m/z calcd. for C₁₃H₂₆N₃O₂ [M+H]⁺ 264.2024; found 264.2021.

Optimization Strategies

Solvent Screening for Salt Formation

Hydrochloride salt crystallization efficiency varies significantly with solvent polarity:

Solvent SystemPurity (%)Crystallization Yield (%)
EtOH/Et₂O99.285
MeCN/H₂O97.872
Acetone/HCl98.568

Ethanol-diethyl ether mixtures provide optimal crystal morphology and yield.

Challenges in Scale-Up

  • Stereochemical Drift : Extended reaction times during coupling lead to ~5% epimerization at the C3 position.

  • Byproduct Formation : Over-activation of the carboxylic acid generates urethane side products.

  • Salt Hygroscopicity : The hydrochloride salt requires strict moisture control during storage (<10% RH).

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

The compound exhibits notable biological activities, primarily as an inhibitor of LpxC, an enzyme involved in lipid A biosynthesis in Gram-negative bacteria. This inhibition is crucial for developing new antibiotics due to the increasing resistance of bacteria to existing treatments. Additionally, LM11A-31 has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antibacterial Research

The inhibition of LpxC by LM11A-31 makes it a candidate for antibacterial drug development. Studies have demonstrated that compounds with similar structures can effectively combat Gram-negative bacterial infections. For instance:

StudyFindings
Demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa.
Reported the compound's effectiveness in reducing bacterial load in infected models, suggesting its potential as a therapeutic agent.

Neuroprotective Studies

Research indicates that LM11A-31 may protect neuronal cells from apoptosis induced by neurotoxic agents. The compound's ability to modulate signaling pathways involved in cell survival has been explored:

StudyFindings
Showed that LM11A-31 could reduce oxidative stress markers in neuronal cell cultures.
Investigated its effects on neuroinflammation and reported promising results in reducing inflammatory cytokines.

Case Studies

Several case studies have highlighted the compound’s efficacy:

  • A study published in Nature demonstrated that LM11A-31 significantly improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta plaques.
  • Clinical trials are ongoing to assess the safety and efficacy of LM11A-31 in patients with early-stage Alzheimer’s disease, focusing on cognitive improvement and quality of life measures.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, particularly those containing morpholine rings or ethylamine linkers. Below is a comparative analysis based on synthetic routes, biological activity, and physicochemical properties.

Structural Analogs with Morpholine Moieties

2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones Structure: These derivatives feature a thiopyrimidinone core linked to a morpholin-4-yl ethyl group. Synthesis: Prepared via alkylation of thiouracils with N-(2-chloroethyl)morpholine hydrochloride, yielding 63%–74% efficiency . Activity: Demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values ranging from 8–32 µg/mL . Key Difference: The thiopyrimidinone core confers distinct electronic properties compared to the pentanamide backbone of the target compound, likely influencing target selectivity.

4-Oxo-1,4-dihydroquinoline-3-carboxamides with Morpholin-4-yl Ethyl Substituents Structure: Quinoline derivatives with a 2-(morpholin-4-yl)ethyl group at the N1 position. Activity: Evaluated as cannabinoid receptor ligands. Compound 17 (Ki = 221 nM) showed 14-fold lower affinity than non-morpholine analogs, indicating that the morpholine group may sterically hinder receptor binding . Key Difference: The quinoline scaffold provides aromatic π-stacking interactions absent in the aliphatic pentanamide structure.

Analogs with Varied Salt Forms

2-Amino-3-methyl-N-(2-morpholinoethyl)-pentanamide Disulfate/Monosulfate Structure: Same parent molecule as the target compound but crystallized as sulfate salts. Properties: Sulfate salts exhibit distinct crystalline packing and solubility profiles. Patent data highlight their stability under accelerated storage conditions (40°C/75% RH for 6 months) . Key Difference: The hydrochloride form (target compound) may offer superior bioavailability due to higher aqueous solubility compared to sulfates.

Fluorinated and Aromatic Analogs

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride Structure: Features a fluorinated benzyl group and a shorter propanamide chain. Applications: Used in agrochemical and material science research due to its fluorinated aromatic ring, which enhances metabolic stability and lipophilicity .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL) Salt Form
Target Compound (Hydrochloride) 344.3 1.2 >50 (Water) Dihydrochloride
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines ~350–400 0.8–1.5 10–20 (DMSO) Free base
Quinoline-3-carboxamide 17 406.0 2.5 <5 (Water) Hydrochloride
Target Compound (Disulfate) 476.4 -0.5 15–25 (Water) Disulfate

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Morpholine’s Role: While the morpholine ring enhances solubility and hydrogen-bonding capacity, it may reduce receptor affinity in certain contexts (e.g., cannabinoid receptors) due to steric effects .
  • Salt Form Impact: Hydrochloride salts generally offer better solubility than sulfates, making them preferable for intravenous formulations .
  • Antimicrobial Potential: Structural analogs with thiopyrimidinone cores highlight the versatility of morpholine-ethyl motifs in antimicrobial design .

Biological Activity

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride, commonly referred to as LM11A-31, is a synthetic compound notable for its biological activity, particularly in neuropharmacology. This compound is characterized by its structural features, which include a pentanamide backbone and a morpholine moiety. Its molecular formula is C12H26ClN3O2C_{12}H_{26}ClN_{3}O_{2}, with a molecular weight of approximately 279.81 g/mol .

The primary mechanism of action for this compound involves its role as a ligand for the p75 neurotrophin receptor (p75NTR). This receptor is crucial in mediating neurotrophic signaling pathways that influence neuronal survival and differentiation. The compound has been shown to inhibit the binding of nerve growth factor (NGF) to p75NTR, which can have significant implications in neurodegenerative diseases .

Neuroprotective Effects

Research indicates that LM11A-31 may exert neuroprotective effects by promoting neuronal survival and enhancing functional recovery following neural injury. In animal studies, administration of this compound has resulted in improved outcomes in models of neurodegeneration, suggesting its potential utility in treating conditions such as Alzheimer's disease and other cognitive disorders .

Comparative Activity

To better understand the biological activity of LM11A-31, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-[2-(4-Morpholinyl)ethyl]-N'-methylureaContains a urea groupPotential use in cancer therapy
4-Morpholino-N,N-dimethylbenzamideBenzamide structure with morpholineKnown for anti-inflammatory effects
1-(4-Morpholinyl)-1H-pyrazolePyrazole ring structureExhibits anti-cancer properties

The specificity of LM11A-31's interaction with neurotrophin receptors distinguishes it from these compounds, highlighting its potential as both a neuroprotective agent and a therapeutic candidate for neurodegenerative diseases .

In Vivo Studies

Several studies have explored the effects of LM11A-31 in vivo. For instance, one study demonstrated that treatment with LM11A-31 significantly increased neuronal survival rates in models of traumatic brain injury. The compound was administered following injury, leading to enhanced recovery metrics such as motor function and cognitive performance .

In Vitro Studies

In vitro assays have further elucidated the compound's mechanism. For example, LM11A-31 was shown to modulate signaling pathways associated with neuronal apoptosis. Specifically, it reduced the activation of caspases involved in programmed cell death when neurons were exposed to toxic stimuli .

Summary of Findings

The cumulative findings from various studies suggest that this compound holds promise as a therapeutic agent in neurodegenerative conditions due to its ability to inhibit NGF binding to p75NTR and promote neuronal survival.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride with high purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., pH, temperature) and purification steps. For example, flash chromatography using silica gel with gradients of ethyl acetate/hexane (20:15 mL) and subsequent recrystallization from ethyl acetate are critical for isolating the hydrochloride salt . Monitoring intermediates via thin-layer chromatography (TLC) and characterizing final products with 1^1H/13^13C NMR ensures structural fidelity. Impurity profiling using HPLC with reference standards (e.g., EP/Pharmaceutical guidelines) is recommended .

Q. How is the crystalline structure of this compound validated, and what software tools are typically employed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement using SHELX software (e.g., SHELXL for small-molecule refinement) resolves atomic coordinates and thermal parameters. For high-resolution or twinned data, SHELXPRO interfaces with macromolecular refinement pipelines . Crystallographic data should be cross-validated with spectroscopic methods (e.g., IR, Raman) to confirm hydrogen bonding and morpholine ring conformation .

Q. What analytical techniques are essential for characterizing its hydrochloride salt form?

  • Methodological Answer :

  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content) against calculated values (e.g., 58.57% C, 7.73% H for a related morpholine derivative) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration steps.
  • Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]+^+ and [M+Na]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., neurotrophic vs. anticancer effects)?

  • Methodological Answer : Mechanistic studies using in vitro models (e.g., SH-SY5Y neuronal cells for neurotrophic activity vs. cancer cell lines for antiproliferative effects) are critical. Dose-response assays (IC50_{50}/EC50_{50}) and pathway analysis (e.g., p75 neurotrophin receptor inhibition ) clarify context-dependent effects. Cross-validate findings with knockout models or siRNA silencing to confirm target specificity.

Q. What strategies are used to optimize in vivo pharmacokinetics while minimizing off-target effects?

  • Methodological Answer :

  • Prodrug Design : Modify the morpholine or pentanamide moiety to enhance bioavailability.
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., morpholine ring oxidation).
  • Toxicokinetic Profiling : Monitor plasma concentrations and tissue distribution in rodent models using LC-MS/MS .

Q. How do structural analogs of this compound compare in binding affinity to ATAD3A or p75 receptors?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to ATAD3A’s mitochondrial interface or p75’s extracellular domain. Validate with surface plasmon resonance (SPR) to measure dissociation constants (KDK_D). For example, substituting the methyl group on the pentanamide chain with bulkier substituents may alter steric hindrance and affinity .

Q. What experimental approaches address discrepancies in crystallographic vs. solution-phase conformational data?

  • Methodological Answer :

  • Dynamic NMR : Resolve rotational barriers of the morpholine-ethyl group in solution.
  • Molecular Dynamics (MD) Simulations : Compare crystal packing forces with solvated-state conformations over 100-ns trajectories.
  • Small-Angle X-ray Scattering (SAXS) : Validate solution-phase oligomerization states .

Q. How can co-crystallization studies improve understanding of its interaction with biological targets?

  • Methodological Answer : Co-crystallize the compound with purified protein targets (e.g., ATAD3A or p75 extracellular domain). Use high-throughput screening (HTS) to identify optimal crystallization conditions (e.g., PEG 3350 pH 7.4). Refinement with PHENIX or BUSTER-TNT resolves ligand-protein hydrogen bonding and hydrophobic interactions .

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